molecular formula C19H28FN5O B6448411 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5-fluoropyrimidine CAS No. 2549026-96-0

2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5-fluoropyrimidine

Cat. No.: B6448411
CAS No.: 2549026-96-0
M. Wt: 361.5 g/mol
InChI Key: ZOIQSVHZLBPSQW-UHFFFAOYSA-N
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Description

2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5-fluoropyrimidine is a heterocyclic compound featuring a fluoropyrimidine core linked to a piperidine moiety via a but-2-yn-1-yloxy spacer. The piperidine ring is further substituted with a 4-ethylpiperazine group. This structure combines key pharmacophoric elements:

  • Fluoropyrimidine: Enhances metabolic stability and modulates electronic properties for target binding .

The compound’s design aligns with trends in kinase inhibitor and neurotransmitter modulator development, where fluorinated pyrimidines and piperazine derivatives are commonly employed .

Properties

IUPAC Name

2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN5O/c1-2-23-10-12-24(13-11-23)7-3-4-14-26-18-5-8-25(9-6-18)19-21-15-17(20)16-22-19/h15-16,18H,2,5-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIQSVHZLBPSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Weight Key Substituents Structural Differences vs. Target Compound Reference
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine 354.39 Benzodioxolylmethyl, pyrimidine Replaces ethylpiperazine with benzodioxole; lacks fluorination
BK78940 (4-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine) 343.40 Cyclobutylpyrimidinyloxy, fluoropyrimidine Uses cyclobutylpyrimidine instead of ethylpiperazine; retains fluorine
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) 419.42 Trifluoromethylphenyl, pyrazole Replaces pyrimidine with pyrazole; ketone linker vs. butynyloxy

Key Findings:

Fluorination Impact: The 5-fluorine in the target compound and BK78940 enhances metabolic stability compared to non-fluorinated analogues like the benzodioxole derivative .

Linker Flexibility : The butynyloxy spacer in the target compound reduces conformational flexibility compared to the ketone linker in Compound 5, which may improve target selectivity .

Piperazine Substitution : The ethyl group in the target compound’s piperazine moiety likely improves blood-brain barrier penetration versus methyl or benzodioxole substituents .

Pharmacokinetic and Binding Affinity Trends

Table 2: Hypothetical Pharmacokinetic Comparisons*

Compound LogP (Predicted) PSA (Ų) CYP3A4 Inhibition Risk
Target Compound 2.8 65.3 Low
BK78940 3.1 68.5 Moderate
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine 2.5 72.1 Low
Compound 5 3.4 58.9 High

*Data inferred from structural analogs in .

Key Findings:

  • The target compound’s moderate LogP (2.8) and polar surface area (65.3 Ų) suggest balanced CNS permeability and solubility, outperforming BK78940 (higher LogP) and Compound 5 (high CYP3A4 risk) .
  • The benzodioxole derivative’s higher PSA (72.1 Ų) may limit bioavailability despite favorable LogP .

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